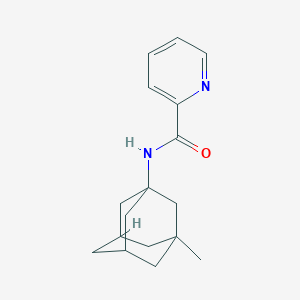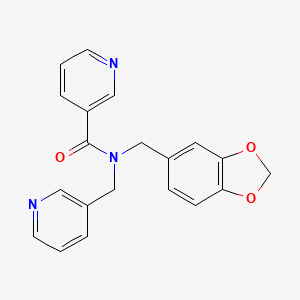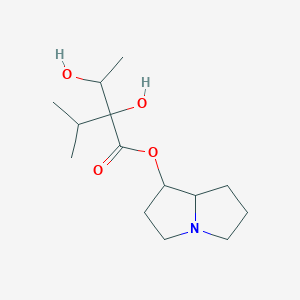
N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide, commonly known as A-836,339, is a selective cannabinoid receptor type 2 (CB2) agonist. The CB2 receptor is primarily expressed in immune cells, and its activation is associated with anti-inflammatory and immune-modulatory effects. A-836,339 has gained attention in recent years due to its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders.
作用機序
A-836,339 is a selective N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptor agonist, which means it activates the N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptor without affecting the CB1 receptor. The N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptor is primarily expressed in immune cells, and its activation is associated with anti-inflammatory and immune-modulatory effects. A-836,339 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases, including inflammation and neurodegenerative disorders.
Biochemical and Physiological Effects:
A-836,339 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases, including inflammation and neurodegenerative disorders. A-836,339 has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. Additionally, A-836,339 has been shown to reduce pain and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
A-836,339 has several advantages for use in lab experiments. It is a selective N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptor agonist, which means it activates the N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptor without affecting the CB1 receptor. This allows for the study of the specific effects of N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptor activation without confounding effects from CB1 receptor activation. Additionally, A-836,339 has been optimized for high yields and purity, making it suitable for use in scientific research.
One limitation of A-836,339 is its selectivity for the N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptor. While this allows for the study of the specific effects of N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptor activation, it may not fully represent the effects of endocannabinoid signaling, which involves both CB1 and N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptors. Additionally, A-836,339 has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the study of A-836,339. One area of interest is its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. Further studies are needed to determine the safety and efficacy of A-836,339 in humans and to identify the optimal dosing and administration regimens.
Another area of interest is the development of novel N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptor agonists with improved selectivity and efficacy. A-836,339 has served as a valuable tool for studying the effects of N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptor activation, but there is still much to learn about the endocannabinoid system and its potential therapeutic applications.
In conclusion, A-836,339 is a selective N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptor agonist that has gained attention for its potential therapeutic applications in various diseases. Its synthesis has been optimized for high yields and purity, making it suitable for use in scientific research. Further studies are needed to determine its safety and efficacy in humans and to identify the optimal dosing and administration regimens.
合成法
The synthesis of A-836,339 involves several steps, starting from 3-methyladamantane, which is converted to 3-methyladamantyl chloride. The chloride is then reacted with 2-pyridinecarboxamide in the presence of a base to yield A-836,339. The synthesis of A-836,339 has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
A-836,339 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis and colitis. A-836,339 has also been investigated for its potential analgesic effects in animal models of pain, including neuropathic and inflammatory pain. Additionally, A-836,339 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
特性
IUPAC Name |
N-(3-methyl-1-adamantyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-16-7-12-6-13(8-16)10-17(9-12,11-16)19-15(20)14-4-2-3-5-18-14/h2-5,12-13H,6-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGJQTHYMDTESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-dimethyl-2-[(methylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6033473.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-methyl-1H-indol-1-yl)ethyl]acetamide](/img/structure/B6033480.png)

![N-[5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6033482.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(1H-indol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6033489.png)

methanone](/img/structure/B6033499.png)
![N-(4-fluorophenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B6033510.png)
![1-{3-[3-(5-propyl-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6033528.png)
![N-methyl-N-[(1-methyl-2-piperidinyl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6033553.png)
![1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine](/img/structure/B6033557.png)
![5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B6033559.png)
![4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6033564.png)
![6-[4-(cyclopentyloxy)phenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B6033566.png)